(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a chiral compound with significant relevance in medicinal chemistry. It is a derivative of gamma-aminobutyric acid (GABA) and features a fluorophenyl group, which imparts unique chemical and biological properties. This compound is often studied for its potential therapeutic applications, particularly in the field of neurology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate fluorophenyl derivative.
Chiral Resolution: The chiral center is introduced using a chiral auxiliary or through asymmetric synthesis.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nitrating agents.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly neurotransmitter pathways.
Medicine: Investigated for its potential as a therapeutic agent in neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves its interaction with GABA receptors in the brain. It acts as a modulator of these receptors, influencing neurotransmission and potentially providing therapeutic effects in conditions such as epilepsy and anxiety. The fluorophenyl group enhances its binding affinity and specificity for the target receptors.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride: The enantiomer of the compound with different biological activity.
Gabapentin: A related compound used in the treatment of neuropathic pain and epilepsy.
Pregabalin: Another GABA derivative with similar therapeutic applications.
Uniqueness
®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3R)-3-amino-4-(3-fluorophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJRPTAKNOUJAW-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C[C@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661577 |
Source
|
Record name | (3R)-3-Amino-4-(3-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-65-6 |
Source
|
Record name | (3R)-3-Amino-4-(3-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.